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For Researchers, Scientists, and Drug Development Professionals

Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling

pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2]

Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune

diseases, making it a prime therapeutic target.[3][4] The development of BTK inhibitors has

revolutionized the treatment of these conditions. However, the emergence of resistance, often

through mutations in the BTK gene, presents a significant clinical challenge. A common

resistance mechanism is the C481S mutation, which abrogates the efficacy of covalent

inhibitors like ibrutinib.[5]

Btk-IN-16 is a novel small molecule inhibitor designed to address this challenge. It acts as a

dual inhibitor, targeting both wild-type (WT) BTK and the C481S mutant, offering a potential

therapeutic strategy for overcoming acquired resistance.[3][5][6] CRISPR (Clustered Regularly

Interspaced Short Palindromic Repeats) screening is a powerful tool for functional genomics,

enabling the identification of genes that modulate drug response.[7][8] This document provides

detailed application notes and protocols for the use of Btk-IN-16 in CRISPR screening

experiments to identify genes that confer resistance or sensitivity to this novel dual inhibitor.

Btk-IN-16: Mechanism of Action and Properties
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Btk-IN-16 was identified through a two-track virtual screening approach aimed at discovering

dual inhibitors of both wild-type and C481S mutant BTK.[3][5] Its chemical and physical

properties are summarized below.

Property Value Reference

Chemical Formula C15H14N4O2 --INVALID-LINK--

Molecular Weight 282.30 g/mol --INVALID-LINK--

IC50 (WT BTK) 5.1 µM [5]

IC50 (C481S BTK) 4.1 µM [5]

The dual inhibitory activity of Btk-IN-16 makes it a valuable tool for investigating mechanisms

of resistance and for developing strategies to treat patients who have developed resistance to

first-generation BTK inhibitors.

BTK Signaling Pathway
BTK is a key kinase in the B-cell receptor signaling cascade. Upon BCR engagement, BTK is

recruited to the plasma membrane and phosphorylated, leading to its activation. Activated BTK

then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCG2), which

in turn triggers a cascade of signaling events that culminate in the activation of transcription

factors that promote B-cell survival and proliferation.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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